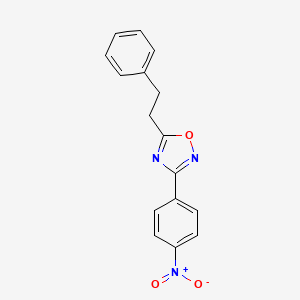
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential use as an anticancer agent.
Wirkmechanismus
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide selectively inhibits the Aurora A kinase by binding to the ATP-binding site of the kinase. Aurora A kinase is a protein that plays a crucial role in cell division, specifically in the formation and function of the mitotic spindle. 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide disrupts the function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents when used in combination therapy. In addition, 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It has been extensively studied and optimized for high yields and purity. It has also been shown to have potent antitumor activity in preclinical studies. However, there are also limitations to using 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide in lab experiments. 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide is a small molecule inhibitor and may not be suitable for all types of cancer. In addition, 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide may have off-target effects that could lead to unwanted side effects.
Zukünftige Richtungen
For the study of 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide include further optimization of its synthesis, investigation of its use in combination therapy, and development of more selective Aurora A kinase inhibitors.
Synthesemethoden
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide is synthesized using a multi-step synthetic route. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-4-nitropyrazole-5-carboxamide to form the desired product, 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to selectively inhibit the Aurora A kinase, which is overexpressed in various types of cancer. In preclinical studies, 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has demonstrated potent antitumor activity against a variety of human cancer cell lines and xenograft models. 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents when used in combination therapy.
Eigenschaften
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-5-3-7(12-18-5)11-9(15)8-6(14(16)17)4-10-13(8)2/h3-4H,1-2H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTOQRBVSYTBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)

![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)
![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)

![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)